molecular formula C21H27ClN6O2 B2851616 8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione CAS No. 879579-36-9

8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione

Cat. No. B2851616
M. Wt: 430.94
InChI Key: BALSNZCYIAFYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Scientific Research Applications

Cardiovascular Activity

Research into structurally similar compounds, such as the synthesis and cardiovascular activity study of new 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones, revealed that certain derivatives display significant prophylactic antiarrhythmic activity and hypotensive effects. This suggests potential applications in cardiovascular disease treatment and management (Chłoń-Rzepa et al., 2004).

Antihistaminic Activity

Another study on theophylline or theobromine derivatives, including compounds structurally related to the one , demonstrated good inhibition of histamine-induced bronchospasm and passive cutaneous anaphylaxis. This points towards potential antihistaminic applications, which could be relevant in treating allergies and asthma (Pascal et al., 1985).

Psychotropic Potential

Derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which share a similar structural framework with the chemical , have been explored for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Some of these compounds have shown anxiolytic and antidepressant properties, suggesting a potential application in treating mental health disorders (Chłoń-Rzepa et al., 2013).

Antiasthmatic Agents

A study on the development of xanthene derivatives, including those with a piperazine substituent similar to the one , aimed at evaluating their antiasthmatic activity. These compounds showed significant vasodilator activity, indicating potential applications as anti-asthmatic agents (Bhatia et al., 2016).

Antimycobacterial Activity

Research into purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis. Some of these compounds demonstrated promising anti-mycobacterial activity, suggesting potential applications in tuberculosis treatment (Konduri et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results .

properties

IUPAC Name

8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O2/c1-14(2)12-28-17-18(25(3)21(30)24-19(17)29)23-20(28)27-10-8-26(9-11-27)13-15-6-4-5-7-16(15)22/h4-7,14H,8-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALSNZCYIAFYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(2-chlorobenzyl)piperazin-1-yl)-7-isobutyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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